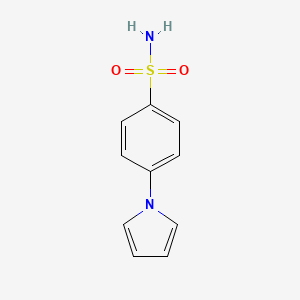

4-(1h-Pyrrol-1-yl)benzenesulfonamide

Overview

Description

“4-(1h-Pyrrol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of “4-(1h-Pyrrol-1-yl)benzenesulfonamide” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .Molecular Structure Analysis

The molecular structure of “4-(1h-Pyrrol-1-yl)benzenesulfonamide” has been analyzed in several studies . The structure-activity relationship (SAR) evaluation using a molecular modeling approach has been reported .Scientific Research Applications

Anticancer Activity

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . One compound, bearing 8-quinolinyl moiety, exhibited potent anticancer activity against these cell lines, with IC50 values of 3, 5, and 7 µM, respectively . This compound promoted cell cycle arrest in G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .

Quantitative Structure-Activity Relationships (QSAR)

The relationships between structure and biological activity were determined by the QSAR method . Analysis of QSAR allowed the generation of OPLS (Orthogonal Projections to Latent Structure) models with verified predictive ability that point out key molecular descriptors influencing benzenosulfonamide’s activity .

Antileishmanial Activity

Some 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown active antileishmanial profiles against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

Inhibition of Tubulin Polymerization

New CA inhibitors were designed by introducing a sulfonamide group at the N1-phenyl of 2−4,23−25 whose primary activity was the inhibition of tubulin polymerization .

Safety and Hazards

Future Directions

Mechanism of Action

- The primary target of 4-(1H-pyrrol-1-yl)benzenesulfonamide is carbonic anhydrase (CA) , specifically the human isoforms (hCA). CA enzymes play a crucial role in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. They are involved in various physiological processes, including pH regulation, ion transport, and cell signaling .

- Additionally, this compound has potential inhibitory effects on the Wnt/β-catenin signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival. By targeting this pathway, 4-(1H-pyrrol-1-yl)benzenesulfonamide may interfere with cancer cell growth and survival .

Target of Action

Mode of Action

properties

IUPAC Name |

4-pyrrol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROWGICZZJWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280383 | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-Pyrrol-1-yl)benzenesulfonamide | |

CAS RN |

5438-30-2 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?

A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.

Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?

A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)